Boron trifluoride dimethyl etherate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Hydroboration–Oxidation Reaction

Scientific Field: Organic Chemistry

Application Summary: This reaction involves the cis addition of diborane to an alkene bond, providing an extremely useful method of hydration.

Methods of Application: Diborane can be generated by the addition of sodium borohydride to boron trifluoride etherate in tetrahydrofuran or ether at 0o-5oC.

Cleavage and Rearrangement of Epoxides

Application Summary: Boron trifluoride etherate plays a crucial role in the cleavage and rearrangement of epoxides.

Esterification

Application Summary: Boron trifluoride etherate is used in the esterification of acids.

Cyclization

Application Summary: Boron trifluoride etherate is used in many cyclization reactions.

Alkylation

Application Summary: Boron trifluoride diethyl etherate is used as a Lewis acid catalyst in alkylation.

Acetylation

Application Summary: Boron trifluoride diethyl etherate is used as a Lewis acid catalyst in acetylation.

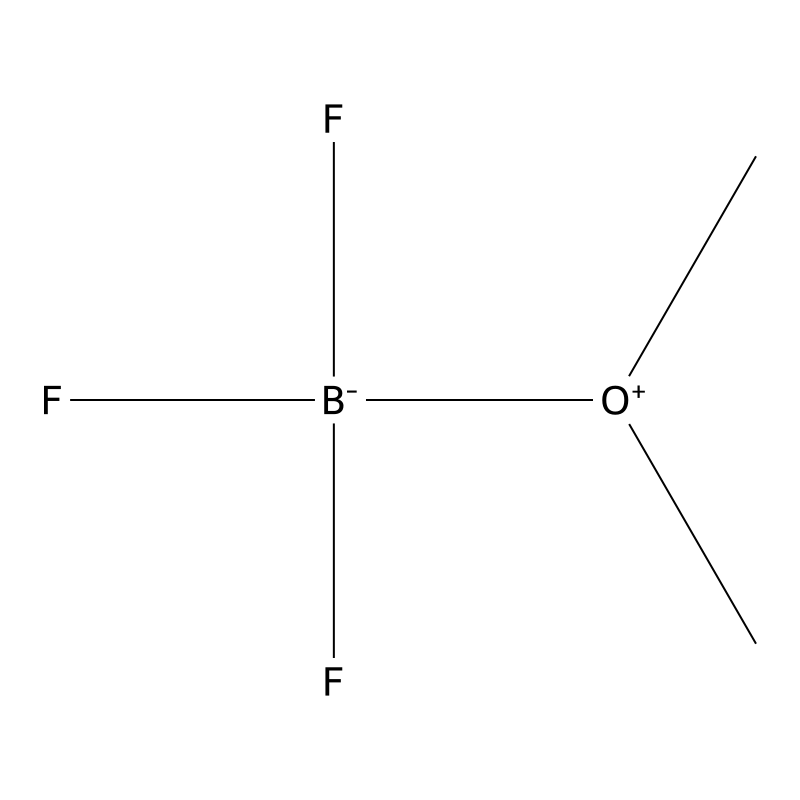

Boron trifluoride dimethyl etherate is a chemical compound with the formula . It appears as a colorless liquid, although older samples may take on a brown hue. This compound serves as a source of boron trifluoride, a well-known Lewis acid, and is characterized by its tetrahedral boron atom coordinated to a dimethyl ether ligand. Due to its properties, boron trifluoride dimethyl etherate is utilized in various

BF3(OCH3)2 is a corrosive and toxic compound.

- Hazards:

- Safety Precautions:

Boron trifluoride dimethyl etherate can dissociate into boron trifluoride and dimethyl ether according to the following equilibrium:

In this reaction, boron trifluoride acts as a potent Lewis acid, forming adducts with weak Lewis bases. These adducts can subsequently react with nucleophiles, facilitating various organic transformations .

Boron trifluoride dimethyl etherate is highly toxic and poses significant health risks upon exposure. Acute inhalation can lead to severe respiratory irritation, while skin contact may result in burns. The compound is classified as corrosive and emits toxic fluoride fumes when decomposed or heated. Symptoms of exposure include irritation of the eyes and respiratory tract, potential chemical pneumonitis, and central nervous system depression .

The synthesis of boron trifluoride dimethyl etherate typically involves the reaction of boron trifluoride with dimethyl ether under controlled conditions. The process is sensitive to moisture, as the presence of water can lead to hydrolysis and the formation of corrosive by-products. Careful handling and storage are essential to maintain the integrity of this compound .

Boron trifluoride dimethyl etherate finds applications in various fields, including:

- Catalysis: It is widely used as a catalyst in organic synthesis reactions.

- Chemical Research: The compound serves as a reagent in studying reaction kinetics and mechanisms.

- Material Science: It is involved in the synthesis of organoboron compounds that are important in materials chemistry .

Boron trifluoride dimethyl etherate shares similarities with several other boron-containing compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Boron Trifluoride Etherate | Commonly used Lewis acid; forms stable complexes | |

| Boron Trifluoride Methanol Complex | Similar structure; used in similar reactions | |

| Trimethyl Borate | Less toxic; often used as a reagent for methylation | |

| Borane-Dimethyl Sulfide Complex | Used in hydroboration reactions; less acidic than BF3 |

Boron trifluoride dimethyl etherate is unique due to its specific reactivity profile and toxicity, making it particularly suited for certain catalytic applications while necessitating stringent safety measures during use .

Molecular Geometry and Bonding Analysis

Boron trifluoride dimethyl etherate represents a prototypical Lewis acid-base complex formed through the coordinate covalent bond between the electron-deficient boron center of boron trifluoride and the lone pair electrons of the oxygen atom in dimethyl ether [1] [2]. The complex maintains the molecular formula Boron trifluoride - Oxygen(Carbon Hydrogen3)2, with a molecular weight of 113.87 grams per mole [3] [4].

Upon complexation, the molecular geometry undergoes significant structural reorganization. The free boron trifluoride molecule adopts a trigonal planar geometry with Carbon sp2 hybridization and bond angles of 120 degrees [5] [6] [7]. However, formation of the coordinate bond with dimethyl ether fundamentally alters this geometry. The complex features tetrahedral boron coordinated to the dimethyl ether ligand [8], representing a transition from the planar three-coordinate boron in free boron trifluoride to a tetrahedral four-coordinate environment [9] [10].

The coordinate covalent bond formation involves donation of electron density from the oxygen lone pair orbital of dimethyl ether to the vacant p-orbital of boron trifluoride [2] [11]. This electron transfer satisfies the electron deficiency of boron while preserving the tetrahedral molecular geometry around the oxygen center. The complex exhibits a distorted tetrahedral geometry around the boron atom, with bond angles smaller than the ideal tetrahedral angle of 109.5 degrees [12].

The boron-oxygen coordinate bond length has been determined to be approximately 1.52 Å, comparable to other boron trifluoride ether complexes [13]. This bond distance represents a balance between electrostatic attraction and orbital overlap optimization. The formation of this dative bond results in significant polarization of electron density, with the boron center acquiring a partial positive charge and the oxygen center bearing a partial negative charge [14] [11].

Molecular orbital calculations reveal that the complex formation involves interaction between the highest occupied molecular orbital of dimethyl ether and the lowest unoccupied molecular orbital of boron trifluoride [15] [10]. The electron donation process is accompanied by simultaneous back-donation from occupied orbitals of boron trifluoride to vacant orbitals of dimethyl ether, although this contribution is significantly smaller than the primary donation [15].

The structural reorganization upon complexation involves minimal perturbation of the dimethyl ether moiety, which retains its tetrahedral geometry around the oxygen center [9]. The methyl groups maintain their spatial arrangement, with only slight adjustments to accommodate the coordinate bond formation. This structural preservation contributes to the thermodynamic stability of the complex while allowing rapid dissociation under appropriate conditions [16].

Spectroscopic Characterization

Infrared and Raman Spectral Features

The infrared and Raman spectroscopic characterization of boron trifluoride dimethyl etherate provides definitive evidence for complex formation and reveals the vibrational dynamics of the coordinate bond [17] [18]. Matrix isolation infrared spectroscopy conducted in nitrogen and argon matrices at approximately 17 Kelvin has established the formation of one-to-one electron donor-acceptor molecular complexes [17].

The infrared spectrum exhibits characteristic absorption bands that distinguish the complex from its constituent monomers. New absorptions appear in the spectrum of mixed solutions that are absent in either dimethyl ether or boron trifluoride alone, confirming complex formation [17]. The antisymmetric boron-fluorine stretching vibrations of the boron trifluoride moiety appear at frequencies of 1241.1 and 1207.6 wavenumbers per centimeter [19]. These bands represent the characteristic vibrational signatures of the tetrahedral boron environment in the complex.

The symmetric carbon-oxygen stretching vibration appears at 875.8 wavenumbers per centimeter, while additional complex-specific absorptions are observed at 796.8 and 762.0 wavenumbers per centimeter [19]. These frequencies demonstrate the perturbation of vibrational modes upon complex formation and provide insight into the strength of the coordinate interaction.

Wavenumber shifts of the monomer absorption bands have been systematically determined for each matrix environment and correlated with the physical properties of the Lewis base [17]. The spectral shifts reflect the electronic reorganization accompanying coordinate bond formation and the resulting changes in force constants for specific vibrational modes.

The infrared spectrum in the range of 450 to 1600 wavenumbers per centimeter has been recorded for both gaseous matrix and neat conditions [4]. The spectrum shows bands characteristic of both the boron trifluoride and dimethyl ether components, modified by the electronic interactions within the complex. Temperature-dependent studies reveal the thermal stability of the complex and provide information about the dissociation equilibrium.

Raman spectroscopic investigations complement the infrared studies by providing access to symmetric vibrational modes that may be infrared-inactive or weakly active. The Raman spectrum exhibits scattering bands corresponding to the symmetric stretching and bending modes of both the boron-fluorine bonds and the carbon-oxygen-carbon framework [18].

Nuclear Magnetic Resonance Studies

Nuclear magnetic resonance spectroscopy has proven invaluable for elucidating the electronic structure and dynamic behavior of boron trifluoride dimethyl etherate [16] [20] [21]. The technique provides information about chemical environments, electron density distribution, and exchange processes within the complex.

Proton nuclear magnetic resonance studies reveal characteristic chemical shifts for the methyl groups of the complexed dimethyl ether. The chemical environment of these protons is subtly altered by the electron-withdrawing effect of the coordinate-bonded boron trifluoride moiety [16]. The proton chemical shifts provide a sensitive probe of the electron density changes accompanying complex formation.

Boron-11 nuclear magnetic resonance spectroscopy offers direct insight into the coordination environment of the boron center. The chemical shift of the boron nucleus undergoes significant change upon coordinate bond formation, reflecting the transition from trigonal planar to tetrahedral coordination geometry [16] [20]. The quadrupole coupling constants provide information about the electric field gradient at the boron nucleus and confirm the tetrahedral coordination environment.

Fluorine-19 nuclear magnetic resonance reveals the electronic environment of the fluorine atoms bonded to boron. The chemical shifts and coupling patterns provide information about the electron density distribution within the boron trifluoride moiety and the effects of coordinate bond formation on the boron-fluorine bonds [16] [21].

Dynamic nuclear magnetic resonance studies have investigated exchange processes between different boron trifluoride complexes. These investigations reveal information about the kinetics of complex formation and dissociation, as well as the relative stabilities of different Lewis acid-base pairs [16]. The exchange rates provide insight into the lability of the coordinate bond and the thermodynamic parameters governing complex equilibria.

Temperature-dependent nuclear magnetic resonance measurements allow determination of activation parameters for exchange processes and provide thermodynamic data for complex formation. The variable-temperature studies reveal the enthalpy and entropy changes associated with coordinate bond formation and dissociation [22].

Comparative Analysis with Other Boron Trifluoride Complexes

The structural and electronic properties of boron trifluoride dimethyl etherate can be understood through comparison with related boron trifluoride complexes, particularly the diethyl ether and tetrahydrofuran analogs [23] [24] [18]. This comparative analysis reveals the influence of the donor molecule structure on complex stability and properties.

Boron trifluoride diethyl etherate, with the molecular formula Carbon4 Hydrogen10 Boron Fluorine3 Oxygen, exhibits similar structural features but differs in steric bulk and donor strength [24] [8]. The diethyl ether complex demonstrates a molecular weight of 141.94 grams per mole and maintains the tetrahedral coordination geometry around boron [24]. The boiling point of 125.7 degrees Celsius for the diethyl ether complex is higher than that of the dimethyl ether analog, reflecting the increased van der Waals interactions in the larger molecule [24].

The tetrahydrofuran complex of boron trifluoride provides an interesting comparison due to the constrained ring structure of the donor molecule [25] [26]. Tetrahydrofuran is a stronger Lewis base than dimethyl ether due to reduced steric hindrance and optimal orbital overlap geometry [23]. The tetrahydrofuran complex exhibits enhanced thermal stability compared to the ether complexes, with a boiling point of 180 degrees Celsius [25].

Thermodynamic stability comparisons reveal the relative donor strengths of different ether molecules. The order of complex stability follows the pattern: tetrahydrofuran greater than diethyl ether greater than dimethyl ether [22] [27]. This ordering reflects both electronic factors, such as donor orbital energy and overlap efficiency, and steric factors related to the accessibility of the donor lone pairs.

The coordinate bond lengths vary systematically across the series of ether complexes. The boron-oxygen distance decreases with increasing donor strength, indicating enhanced orbital overlap and stronger electrostatic interactions [13]. These structural variations correlate with the measured binding energies and provide insight into the fundamental factors governing Lewis acid-base interactions.

Vibrational spectroscopic comparisons reveal systematic trends in the perturbation of monomer vibrational modes upon complexation [18]. The wavenumber shifts of characteristic bands correlate with the strength of the coordinate interaction, providing a spectroscopic measure of complex stability. The boron-fluorine stretching frequencies show consistent patterns across the series, reflecting the electronic effects of different donor molecules on the acceptor center.

Nuclear magnetic resonance chemical shifts provide additional comparative data for the series of boron trifluoride ether complexes [16] [21]. The boron-11 chemical shifts correlate with the donor strength, showing systematic trends that reflect the electronic environment at the boron center. These correlations establish nuclear magnetic resonance spectroscopy as a valuable tool for assessing Lewis basicity and complex stability.

Industrial-Scale Synthesis Routes

The industrial production of boron trifluoride dimethyl etherate involves sophisticated chemical processes that require precise control of reaction conditions and specialized equipment. The primary industrial approach centers on the initial generation of boron trifluoride gas, followed by its complexation with dimethyl ether under controlled conditions [1] [2].

The most widely employed industrial method begins with the reaction of boric oxide with hydrogen fluoride at elevated temperatures. This fundamental reaction occurs according to the stoichiometric equation where boron trioxide reacts with six equivalents of hydrogen fluoride to produce two equivalents of boron trifluoride and three equivalents of water [1]. The reaction typically requires temperatures in the range of 500-800 degrees Celsius and is conducted in packed column reactors designed to handle the corrosive nature of the fluoride compounds [2].

Industrial facilities utilize specialized reactor systems constructed from materials resistant to fluoride corrosion, including high-grade stainless steel, monel, and hastelloy alloys [3]. The process involves continuous feeding of boric acid and anhydrous hydrogen fluoride into the reactor system, where the high-temperature decomposition generates boron trifluoride gas. The hydrogen fluoride required for this process is typically produced in situ through the reaction of sulfuric acid with fluorite calcium fluoride [1].

The generated boron trifluoride gas is then directed through a purification system to remove impurities such as silicon tetrafluoride and sulfur dioxide, which can interfere with the subsequent complexation process [4]. This purification step is crucial for achieving the high purity standards required for industrial applications, particularly in the semiconductor and pharmaceutical industries [5].

The complexation phase involves the controlled introduction of boron trifluoride gas into dimethyl ether under carefully monitored conditions. The reaction occurs at temperatures typically ranging from 0 to 25 degrees Celsius, with the exothermic nature of the complexation requiring efficient heat removal to prevent decomposition of the product [6] [7]. Industrial installations employ sophisticated cooling systems and pressure control mechanisms to maintain optimal reaction conditions.

Modern industrial facilities achieve production rates of 50-200 kilograms per hour, with typical batch sizes ranging from 500 to 2000 kilograms [8]. The energy consumption for industrial production averages 15-25 kilowatt-hours per kilogram of product, reflecting the high-temperature requirements of the initial boron trifluoride generation step [8].

Quality control in industrial production involves continuous monitoring of product purity, typically achieving minimum purity levels of 98 percent. The industrial process maintains theoretical yields of 85-92 percent, with the primary yield losses occurring during the purification and complexation stages [8] [9].

Laboratory-Scale Preparation Techniques

The vapor-phase reaction method represents the most straightforward laboratory technique, where boron trifluoride gas is passed through anhydrous dimethyl ether maintained at temperatures between 0 and 25 degrees Celsius [11]. This method requires careful control of gas flow rates to prevent excessive heat generation, which could lead to decomposition of the ether complex. The reaction is typically conducted in glass apparatus equipped with efficient stirring and temperature control systems [10].

An alternative laboratory preparation involves the generation of boron trifluoride gas in situ through the reaction of boric acid with anhydrous hydrogen fluoride, followed by immediate complexation with dimethyl ether [10]. This approach eliminates the need for handling compressed boron trifluoride gas but requires specialized equipment for containing the highly corrosive hydrogen fluoride. The reaction vessel must be constructed from materials resistant to fluoride attack, typically using polytetrafluoroethylene linings or specialized fluoropolymer equipment [10].

The low-temperature preparation method has gained popularity in laboratory settings due to its improved safety profile and reduced equipment requirements [12]. This technique involves the gradual addition of ammonium hydrogen fluoride to boric acid in the presence of dimethyl ether, with the reaction conducted at temperatures below 100 degrees Celsius. The method achieves yields of 80-90 percent and produces material of high purity suitable for most laboratory applications [12].

Laboratory preparation often employs the ligand exchange method, where boron trifluoride diethyl etherate is treated with excess dimethyl ether to form the dimethyl etherate complex [13]. This approach offers advantages in terms of safety and convenience, as it avoids the direct handling of boron trifluoride gas. The reaction is typically conducted under inert atmosphere conditions to prevent moisture contamination [13].

Small-scale laboratory synthesis frequently utilizes microwave-assisted techniques, which offer reduced reaction times and improved energy efficiency [14]. The microwave method involves the treatment of appropriate boron and fluoride precursors in the presence of dimethyl ether under controlled microwave irradiation. This technique can achieve completion in 30 minutes to 1.5 hours compared to conventional heating methods that may require several hours [14].

The choice of laboratory synthesis method depends on the intended application, available equipment, and safety considerations. Research applications requiring high purity material often favor the vapor-phase reaction method due to its superior yield and product quality, while routine synthetic work may employ the ligand exchange approach for its convenience and safety advantages [15].

Purification and Stabilization Strategies

The purification of boron trifluoride dimethyl etherate requires specialized techniques due to its moisture sensitivity and tendency to decompose in the presence of trace impurities. The primary purification method involves fractional distillation under carefully controlled conditions to remove both high-boiling and low-boiling impurities [16].

Atmospheric pressure distillation represents the most straightforward purification approach, conducted at temperatures of 126-127 degrees Celsius under anhydrous conditions [6]. The distillation apparatus must be rigorously dried and maintained under inert atmosphere to prevent moisture contamination, which would lead to hydrolysis and formation of fluoroboric acid species [6]. This method typically achieves purities of 95-98 percent with recovery rates of 85-90 percent [17].

Vacuum distillation offers superior purification results by operating at reduced temperatures that minimize thermal decomposition [16]. The process is conducted at pressures of 10-50 millimeters of mercury, allowing distillation temperatures of 60-80 degrees Celsius. This technique achieves purities of 99-99.5 percent but with reduced recovery rates of 75-80 percent due to the more stringent operating conditions [16].

The exchange distillation method, employed in specialized applications such as boron isotope separation, involves the controlled dissociation and recombination of the boron trifluoride dimethyl ether complex [16]. This technique exploits the equilibrium between the complex and its dissociated components, allowing for both purification and isotopic enrichment. The process requires sophisticated column design with precise temperature and pressure control throughout the distillation system [16].

Recrystallization from anhydrous solvents provides an alternative purification route for applications requiring solid-state isolation [15]. The complex is dissolved in anhydrous ethers or hydrocarbon solvents at elevated temperatures, followed by controlled cooling to induce crystallization. This method achieves purities of 90-95 percent with recovery rates of 70-75 percent and is particularly useful for removing organic impurities that co-distill with the complex [15].

Chemical drying agents play a crucial role in the purification process, with calcium hydride being the most commonly employed desiccant [18]. The complex is treated with calcium hydride under inert atmosphere conditions, typically at temperatures of 50-80 degrees Celsius for several hours. This treatment removes trace moisture and alcohols that may have formed during synthesis or storage [18].

Stabilization of purified boron trifluoride dimethyl etherate involves careful attention to storage conditions and container selection. The complex must be stored in rigorously dried containers under inert atmosphere to prevent moisture absorption [6]. Glass containers with appropriate sealing systems are preferred, with polytetrafluoroethylene-lined caps providing optimal moisture exclusion [6].

Temperature control during storage is critical for maintaining product stability, with recommended storage temperatures of 2-8 degrees Celsius [19]. Higher temperatures promote dissociation of the complex, while freezing temperatures may cause crystallization that could damage containers due to volume expansion [19].

The addition of stabilizing agents such as trace amounts of anhydrous ethers can enhance long-term stability by providing competing ligands that prevent decomposition reactions [20]. However, such additives must be carefully evaluated for their compatibility with intended applications, as they may interfere with catalytic activity in sensitive reactions [20].

Regular quality monitoring of stored material involves analysis of boron trifluoride content, moisture levels, and the presence of decomposition products such as boric acid and fluoroboric acid species [17]. Analytical techniques including nuclear magnetic resonance spectroscopy and gas chromatography provide sensitive methods for detecting product degradation [17].

Physical Description

Color/Form

Boiling Point

126-127 °C

Density

Melting Point

GHS Hazard Statements

H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];

H302 (63.64%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (62.88%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (63.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H372 (63.64%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant;Health Hazard